molecular formula C11H23NO2 B1443333 6-Methylaminohexanoic acid tert-butyl ester CAS No. 1100364-15-5

6-Methylaminohexanoic acid tert-butyl ester

Cat. No.: B1443333
CAS No.: 1100364-15-5
M. Wt: 201.31 g/mol
InChI Key: IPZCMFNGJGGOKN-UHFFFAOYSA-N
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Description

6-Methylaminohexanoic acid tert-butyl ester is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of 6-methylaminohexanoic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

6-Methylaminohexanoic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with various enzymes and proteins, facilitating the formation of acid chloride intermediates in situ, which are subsequently used in reactions with alcohols and amines to produce esters and amides . The compound’s interactions with enzymes such as SnCl2 as a catalyst highlight its importance in biochemical synthesis processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for enzymes involved in ester and amide synthesis, facilitating the formation of acid chloride intermediates. These intermediates then react with alcohols and amines to produce esters and amides . The compound’s ability to catalyze these reactions highlights its role in enzyme activation and the modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under mild conditions, providing high yields in ester and amide synthesis reactions

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in the synthesis of esters and amides highlights its involvement in key metabolic processes, influencing the availability of metabolic intermediates and the overall metabolic balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Methylaminohexanoic acid tert-butyl ester typically involves the esterification of 6-methylaminohexanoic acid with tert-butanol. One common method is the use of boron trifluoride etherate as a catalyst in the presence of anhydrous magnesium sulfate . The reaction proceeds under mild conditions and yields the desired ester in good quantities.

Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups quickly and in high yields . This method is advantageous due to its efficiency and the mild reaction conditions required.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction medium is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methylaminohexanoic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous medium, OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol, LDA in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Mechanism of Action

The mechanism of action of 6-Methylaminohexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 6-methylaminohexanoic acid, which can then interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylaminohexanoic acid methyl ester
  • 6-Methylaminohexanoic acid ethyl ester
  • 6-Methylaminohexanoic acid isopropyl ester

Uniqueness

6-Methylaminohexanoic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it distinct from other esters of 6-methylaminohexanoic acid, which may have different physical and chemical properties .

Biological Activity

Overview

6-Methylaminohexanoic acid tert-butyl ester is an organic compound classified as an amino acid ester. It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of 6-methylaminohexanoic acid. This compound has garnered interest in various biological and chemical fields due to its unique structural features and potential applications in drug development and synthesis.

This compound plays a significant role in biochemical reactions, particularly in the synthesis of esters and amides. Its interactions with enzymes facilitate the formation of acid chloride intermediates, which are crucial for subsequent reactions involving alcohols and amines.

Molecular Mechanism

The compound's biological activity is primarily mediated through its ability to bind with specific biomolecules, acting as a substrate for enzymes involved in metabolic pathways. This binding can modulate various cellular functions, influencing metabolic flux and metabolite levels within biological systems.

Stability and Degradation

Research indicates that this compound remains stable under mild conditions, which is essential for maintaining its biological activity over time. Studies have shown that it provides high yields in reactions aimed at synthesizing esters and amides, suggesting its efficiency as a biochemical reagent.

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in synthesizing esters and amides underscores its importance in key metabolic processes, affecting the availability of critical metabolic intermediates.

Application in Drug Development

Recent studies have explored the use of this compound as a prodrug or in drug delivery systems. Its ability to release active compounds upon hydrolysis makes it a candidate for enhancing the bioavailability of therapeutic agents.

Comparative Analysis with Similar Compounds

A comparative analysis with other esters of 6-methylaminohexanoic acid reveals that the tert-butyl group imparts unique steric hindrance properties. This affects the compound's reactivity and stability, making it distinct from its methyl, ethyl, and isopropyl counterparts.

Compound TypeStructureUnique Features
Methyl Ester-CH3Lower steric hindrance
Ethyl Ester-C2H5Moderate steric hindrance
Isopropyl Ester-C3H7Increased stability
Tert-Butyl Ester -C4H9High steric hindrance, enhanced stability

The mechanism of action for this compound involves hydrolysis to release active 6-methylaminohexanoic acid. This active form can then interact with various enzymes or receptors within biological systems, potentially leading to therapeutic effects .

Properties

IUPAC Name

tert-butyl 6-(methylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-5-7-9-12-4/h12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZCMFNGJGGOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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